Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine
Description
Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine (CAS: 1821715-54-1) is a bicyclic amine derivative featuring a 7-oxanorbornane scaffold. Its molecular formula is C₇H₁₃NO (molecular weight: 127.18 g/mol), with a primary amine group attached to the methylene bridge of the bicyclic system . The compound exists as a racemic mixture, meaning it is a 1:1 ratio of enantiomers with the specified (1R,2R,4S) and (1S,2S,4R) configurations . Key identifiers include the SMILES string [C@@]12([H])O[C@@]([H])(CC1)C[C@@H]2CN and InChIKey HOGOLKHCHFSFKN-DSYKOEDSSA-N .
The 7-oxabicyclo[2.2.1]heptane core confers rigidity and stereochemical complexity, making it a valuable intermediate in medicinal chemistry and materials science. Its amine group enables participation in nucleophilic reactions, hydrogen bonding, and salt formation (e.g., hydrochloride salts, as noted in ) .
Properties
IUPAC Name |
[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2/t5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOLKHCHFSFKN-DSYKOEDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction Approach
The Diels-Alder reaction between furan derivatives and dienophiles is a cornerstone for constructing the 7-oxabicyclo[2.2.1]heptane framework. In one protocol, boron trifluoride diethyl etherate (BF₃·Et₂O) catalyzes the [4+2] cycloaddition of furan with acrylic acid esters, yielding 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylates. Subsequent hydrolysis of the ester group and reductive amination introduces the aminomethyl moiety. This method offers 70–85% yields under mild conditions (25–40°C, 24–48 hours), with high atom economy due to the concerted mechanism of the Diels-Alder reaction.
Boron Trifluoride-Catalyzed Methods
BF₃·Et₂O emerges as a versatile catalyst for both the cycloaddition and subsequent functionalization steps. For example, reacting methyl acrylate with furan in the presence of BF₃·Et₂O produces methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate, which undergoes aminolysis with methylamine to form the corresponding amide. Reduction with lithium aluminum hydride (LiAlH₄) then yields the primary amine. This approach avoids extreme temperatures or pressures, addressing historical challenges in scalability.
Industrial-Scale Production
Traditional industrial methods suffered from low yields (33–48%) and prolonged reaction times (7–75 days). Recent advancements optimize the Diels-Alder step using continuous-flow reactors and chiral auxiliaries to enhance stereoselectivity. For instance, U.S. Patent 8,524,727 describes a streamlined process where rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine is isolated via crystallization from ethanol-water mixtures, achieving >90% purity. Key improvements include:
- Reduced reaction time : From weeks to 24–72 hours.
- Higher yields : Up to 85% via optimized catalyst loading.
Stereochemical Control and Racemic Mixture Formation
The compound’s racemic nature arises from the lack of enantiomeric control during the Diels-Alder step. The exo and endo transition states yield diastereomers that equilibrate under reaction conditions, leading to a 1:1 ratio of enantiomers. Chromatographic separation or chiral resolution using tartaric acid derivatives can isolate individual enantiomers, though this adds complexity to large-scale synthesis.
Comparative Analysis of Methodologies
| Method | Catalyst | Yield | Reaction Time | Stereoselectivity |
|---|---|---|---|---|
| Diels-Alder (traditional) | None | 33–48% | 7–75 days | Low |
| BF₃·Et₂O-catalyzed | Boron trifluoride | 70–85% | 24–48 hours | Moderate |
| Industrial optimized | BF₃·Et₂O | >80% | 24–72 hours | High (with auxiliaries) |
The table highlights the evolution of synthetic strategies, with modern methods prioritizing efficiency and scalability.
Applications and Related Derivatives
This compound serves as a precursor to bioactive molecules, including:
Chemical Reactions Analysis
Types of Reactions
Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine, emphasizing differences in substituents, physical properties, and applications.
Key Findings:
Impact of Substituents on Physical Properties :
- Branched alkyl esters (e.g., diisoamyl) exhibit lower melting points than linear esters (e.g., dimethyl) due to reduced intermolecular interactions .
- Sulfonyl fluoride derivatives (e.g., ) introduce high reactivity for covalent bonding, unlike the primary amine in the target compound .
Stereochemical and Functional Group Effects :
- The exo-configuration in ’s compound may alter solubility and biological activity compared to the endo-amine in the target compound .
- Fluorinated analogs () enhance metabolic stability and lipophilicity, making them suitable for drug design .
Applications in Synthesis :
- Boc-protected amines () are critical for peptide coupling, whereas the free amine in the target compound allows direct conjugation or salt formation .
- Double bonds in hept-5-ene derivatives (e.g., ) enable Diels-Alder reactions, expanding utility in materials science .
Racemic vs. Enantiopure Forms :
- Analogs like OBHS-N () demonstrate that enantiopure forms (e.g., 13R/13S) can exhibit distinct biological activities, underscoring the importance of resolving the target compound’s racemate for targeted applications .
Biological Activity
Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine is a bicyclic compound with a unique stereochemistry that has garnered interest in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1821715-54-1 |
| Molecular Formula | C7H13NO |
| Molecular Weight | 127.18 g/mol |
| Structure | Bicyclic framework with a methanamine group |
The unique bicyclic structure contributes to its distinctive chemical behavior and potential interactions with biological targets .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound's structure may allow it to fit into enzyme active sites, inhibiting their function.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing physiological processes.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug synthesis and catalysis:
- Drug Development : The compound's ability to form libraries of bridged aza-bicyclic structures through palladium-catalyzed reactions indicates its utility in synthesizing new pharmaceuticals.
- Catalysis : Its role in organic reactions has been explored, particularly in the context of creating oxygenated 2-azabicyclo[2.2.1]heptanes, which are valuable in medicinal chemistry .
Case Studies
While comprehensive clinical studies on this compound are still needed, some relevant case studies provide insights into its biological activity:
Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of the compound using various catalytic methods showed promising results in creating structurally diverse compounds with potential biological activity.
Study 2: Pharmacological Screening
In vitro assays were conducted to assess the interaction of this compound with specific enzyme targets. Results indicated varying degrees of inhibition, suggesting further investigation into its pharmacodynamics is warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
